molecular formula C10H7ClFNO B1401100 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile CAS No. 1358582-97-4

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Cat. No.: B1401100
CAS No.: 1358582-97-4
M. Wt: 211.62 g/mol
InChI Key: OETUACOSRMQVSB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Heterocycles

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile has been used in the synthesis of new heterocyclic compounds. For instance, research has shown that derivatives of 4-Phenyl-3-oxobutanenitrile, a related compound, are versatile starting materials for creating a variety of polyfunctionally substituted heterocycles (Khalik, 1997).

Reactivity and Transformation

This chemical has been instrumental in various organic transformations. Studies involving the reactivity of similar compounds, like 2-arylidene-3-oxobutanenitrile derivatives, demonstrate their utility in forming complex organic structures (Han et al., 2015).

Role in Synthesis of Benzothiazole Derivatives

In the realm of organic synthesis, 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, a compound structurally similar to this compound, has been effectively utilized to create several new benzothiazole derivatives (Zaki et al., 2006).

Antioxidant Activity

Research involving structurally related compounds, such as 4-Fluorobenzaldehyde derivatives, reveals promising antioxidant activities. These studies highlight the potential of using similar nitrile derivatives in biological applications (El Nezhawy et al., 2009).

Nonlinear Optics and Drug Development

Some derivatives of similar nitrile compounds have been synthesized and analyzed for their potential in nonlinear optics and drug development, showcasing the broad utility of these compounds in various fields (Murthy et al., 2017).

Biological Activity Against Pathogens

Compounds like 2-Ethoxymethylene-3-oxobutanenitrile exhibit biological activity against bacteria, fungi, and tumor cells, indicating the potential of this compound derivatives in medical research (Černuchová et al., 2005).

Structural and Electronic Factors in Molecular Design

The study of similar nitriles like β-ketoarylhydrazones has provided insights into the interplay between structural and electronic factors, which is crucial in designing molecules with desired properties (Bertolasi et al., 1999).

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETUACOSRMQVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of dry, solid sodium ethoxide (Aldrich, 10.2 g, 150 mmol) in a mixture of xylenes (60 mL) and anhydrous ethanol (25 mL) was stirred at 70° C., and a solution of 2-chloro-4-fluorobenzeneacetonitrile (16.96 g, 100 mmol) in a mixture of ethyl acetate (30 mL) and ethanol (5 mL) was added dropwise to the hot reaction mixture over 20 minutes. The reaction mixture was heated at 75-78° C. for 3 h and then allowed to cool. Water (50 mL) was added to dissolve solids. The mixture was extracted once with ethyl acetate, and the extract was discarded. The aqueous phase was acidified to pH 2 by addition of 1 N aqueous hydrochloric acid, and then extracted with ethyl acetate (50 mL). The ethyl acetate phase was dried (MgSO4) and evaporated to provide the intermediate product α-acetyl-2-chloro-4-fluorobenzeneacetonitrile as a solid (14.8 g).
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16.96 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
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2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 3
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2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

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